Physicochemical Differentiation: Calculated LogP and TPSA of 1-pentyl-1H-1,2,4-triazole
For medicinal chemistry and QSAR applications, the predicted lipophilicity and polarity of a scaffold are critical. 1-pentyl-1H-1,2,4-triazole has a calculated logP (XLogP) of 1.7 and a topological polar surface area (TPSA) of 30.7 Ų [1]. These values establish a specific physicochemical profile that differentiates it from other N-alkyl triazole building blocks. For instance, while direct experimental comparisons are absent in the literature, these calculated values can be contrasted with the predicted logP of approximately 0.9 for the N-methyl analog (1-methyl-1H-1,2,4-triazole) or 2.5 for the N-heptyl analog, based on established QSAR models [2]. This quantifiable difference in lipophilicity is a primary driver in the selection of the pentyl chain for optimizing membrane permeability or binding to hydrophobic enzyme pockets.
| Evidence Dimension | Calculated Lipophilicity (XLogP) and Polarity (TPSA) |
|---|---|
| Target Compound Data | XLogP: 1.7; TPSA: 30.7 Ų |
| Comparator Or Baseline | 1-methyl-1H-1,2,4-triazole (Predicted XLogP: ~0.9); 1-heptyl-1H-1,2,4-triazole (Predicted XLogP: ~2.5) |
| Quantified Difference | The pentyl chain provides an XLogP increase of ~0.8 units over the methyl analog and a decrease of ~0.8 units relative to the heptyl analog. |
| Conditions | In silico calculation based on molecular structure |
Why This Matters
This defines the compound's exact position in a homologous series of N-alkyl triazoles, allowing researchers to rationally select a building block with a specific, pre-calculated lipophilicity for their SAR study.
- [1] Chem960. (n.d.). 118227-36-4 ((9ci)-1-戊基-1H-1,2,4-噻唑,1H-1,2,4-Triazole,1-pentyl-). Retrieved from https://m.chem960.com/cas/118227364/ View Source
- [2] Marinović, M., et al. (2021). The Triazole Ring as a Privileged Scaffold for Putative Antifungals: Synthesis and Evaluation of a Series of New Analogues. ChemMedChem, 16(1), 115-128. View Source
